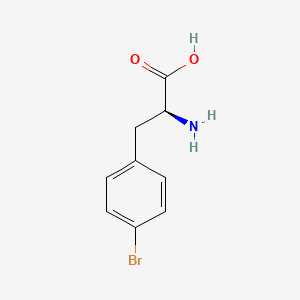

4-Bromo-L-phenylalanine

Overview

Description

4-Bromo-L-phenylalanine is a derivative of the amino acid phenylalanine, which is characterized by the presence of a bromine atom. This modification can potentially alter the amino acid's properties and reactivity, making it a subject of interest in various biochemical and pharmacological studies.

Synthesis Analysis

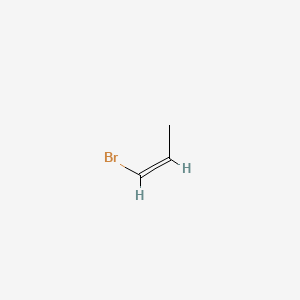

The synthesis of brominated phenylalanine derivatives can be achieved through various chemical reactions. For instance, a Heck reaction system has been utilized to synthesize conformationally constrained phenylalanine analogues, such as Hic and Nic, using bromoarenes as substrates, which could be related to the synthesis of 4-Bromo-L-phenylalanine . Additionally, the synthesis of related compounds, such as 4-(phosphonomethyl)phenylalanine, has been reported to proceed via nucleophilic substitution of lithium di-tert-butyl phosphite onto protected 4-bromomethylphenylalanine, suggesting a potential pathway for the synthesis of 4-Bromo-L-phenylalanine .

Molecular Structure Analysis

The molecular structure of 4-Bromo-L-phenylalanine would include a phenyl ring substituted with a bromine atom at the para position. This structural modification can influence the molecule's interaction with enzymes and receptors. For example, derivatives of phenylalanine, such as those containing a bromine substituent, have been tested as inhibitors of phenylalanine ammonia-lyase, indicating that the bromine atom can significantly affect the molecule's biological activity .

Chemical Reactions Analysis

Brominated derivatives of phenylalanine can participate in various chemical reactions due to the presence of the reactive bromine atom. These reactions can include substitutions or additions, which can be utilized in the synthesis of more complex molecules or in the modification of proteins. For example, the incorporation of photoactive amino acids into proteins has been explored to control protein function, suggesting that 4-Bromo-L-phenylalanine could potentially be used in similar applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-L-phenylalanine would be influenced by the bromine substituent. The presence of the bromine atom could affect the compound's solubility, stability, and reactivity. For instance, the introduction of brominated amino acids into peptides has been shown to affect their binding affinity and specificity to receptors, as well as their photoreactivity, which could be relevant for the properties of 4-Bromo-L-phenylalanine .

Scientific Research Applications

Chemoenzymatic Synthesis

4-Bromo-L-phenylalanine is used in chemoenzymatic synthesis processes. A study demonstrates its application in the synthesis of optically pure L- and D-biarylalanine derivatives. This process involves coupling 4-bromophenylalanine with arylboronic acids, yielding compounds in high yield and optical purity under mild aqueous conditions (Ahmed et al., 2015).

Production of L-Phenylalanine

Another research area involves the production of L-Phenylalanine, an essential amino acid. For example, an in vitro system was developed for quantitative investigation of phenylalanine biosynthesis in E. coli, which can help in improving its production (Ding et al., 2016).

Cellular Toxicity Research

4-Bromo-L-phenylalanine is also studied for its cellular toxicity effects. A study synthesized various phenylalanine derivatives, including 4-bromo-phenylalanine, to understand their cell toxicity on human colon cancer cell lines (Zhao et al., 2015).

Site-Specific Protein Incorporation

The compound is used in studies involving the site-specific incorporation of amino acids into proteins. Research demonstrates its application in incorporating 4-iodo-L-phenylalanine and, by extension, 4-bromo-L-phenylalanine into proteins in cell-free systems (Kodama et al., 2010).

Fluorescent Amino Acid Synthesis

Research into the synthesis of novel fluorescent amino acids includes using derivatives of phenylalanine, such as 4-phenanthracen-9-yl-L-phenylalanine, which emits greenish-blue light. These derivatives offer potential applications in biotechnology and pharmaceutical research (Gupta et al., 2020).

Targeted Alpha Therapy

4-Bromo-L-phenylalanine has been studied for its potential in targeted alpha therapy (TAT) for cancer treatment. Research on the synthesis of 4-[211At]astato-L-phenylalanine explores this application, demonstrating its use in labeling amino acid derivatives for TAT (Watanabe et al., 2018).

Phenylalanine Ammonia Lyase Research

The enzyme phenylalanine ammonia lyase, which catalyzes the conversion of L-phenylalanine, has significant implications in clinical, industrial, and biotechnological applications. Understanding this enzyme's role and mechanism can aid in the production and treatment involving phenylalanine derivatives (MacDonald & D'Cunha, 2007).

Metabolic Engineering

Metabolic engineering approaches are used to enhance L-phenylalanine biosynthesis in organisms like E. coli, with implications for improving the yield of compounds like 4-Bromo-L-phenylalanine (Liu et al., 2018).

Mechanism of Action

Target of Action

4-Bromo-L-phenylalanine is a derivative of the amino acid phenylalanine . As an amino acid derivative, it is often incorporated into bioactive molecules in drug molecules and organic synthesis intermediates . .

Biochemical Pathways

Phenylalanine, the parent compound of 4-Bromo-L-phenylalanine, is involved in several biochemical pathways. It is a precursor to tyrosine, and subsequently to the neurotransmitters dopamine, norepinephrine, and epinephrine . .

Pharmacokinetics

Phenylalanine is known to be well-absorbed and distributed throughout the body, and it is metabolized primarily in the liver .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-L-phenylalanine | |

CAS RN |

24250-84-8 | |

| Record name | 4-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

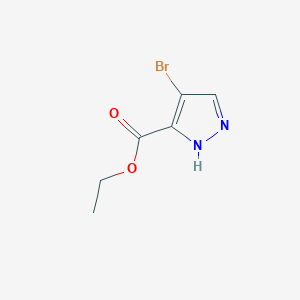

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

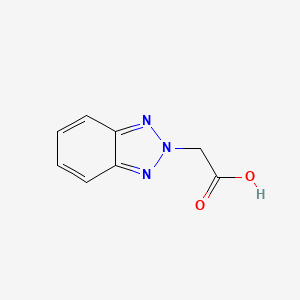

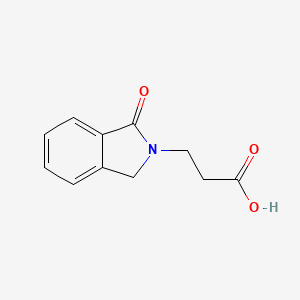

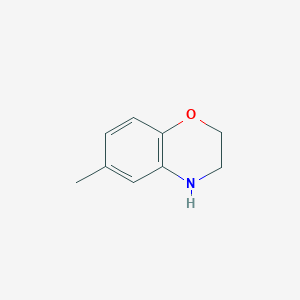

Feasible Synthetic Routes

Q & A

Q1: Why is 4-bromo-L-phenylalanine used in structural biology studies, as seen in the calcitonin receptor research?

A1: Halogens like bromine are heavier atoms that diffract X-rays more strongly than lighter atoms. This property makes 4-bromo-L-phenylalanine, when incorporated into proteins, a useful tool in X-ray crystallography. [] The presence of bromine in the salmon calcitonin analog helps determine the structure of the complex with the calcitonin receptor ectodomain. [] This structural information is crucial for understanding the receptor's interactions with its ligands.

Q2: How does the presence of 4-bromo-L-phenylalanine as a contaminant affect protein engineering using 4-iodo-L-phenylalanine?

A2: The research highlights that even a small contamination (3%) of 4-bromo-L-phenylalanine in a 4-iodo-L-phenylalanine sample can lead to significant incorporation (21%) of the former into the target protein during cell-free protein synthesis. [] This undesired incorporation can interfere with downstream applications that rely on the unique properties of 4-iodo-L-phenylalanine, such as chemoselective modifications. Purification of the 4-iodo-L-phenylalanine building block is therefore crucial for successful and controlled protein engineering. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1330945.png)

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)